Boc-5-Fluoro-D-tryptophan

Description

BenchChem offers high-quality Boc-5-Fluoro-D-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-5-Fluoro-D-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

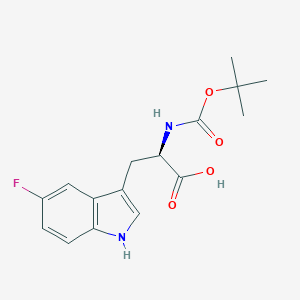

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-5-Fluoro-D-tryptophan chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-5-Fluoro-D-tryptophan

This guide provides an in-depth exploration of Nα-tert-Butoxycarbonyl-5-fluoro-D-tryptophan (Boc-5-Fluoro-D-tryptophan), a synthetic amino acid derivative of significant interest in modern medicinal chemistry and peptide science. We will dissect the molecule's core chemical properties, the strategic rationale behind its design, and its practical application in research and drug development. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this unique building block.

Boc-5-Fluoro-D-tryptophan is not a naturally occurring amino acid. Its structure is a deliberate convergence of three key chemical motifs, each imparting distinct and valuable properties:

-

The D-Tryptophan Core: The D-enantiomer provides inherent resistance to enzymatic degradation by proteases in biological systems, which preferentially recognize L-amino acids. This is a common strategy to increase the in vivo half-life of peptide-based therapeutics.

-

5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position of the indole ring is a powerful tool in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

-

The Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis.[3] It serves as a temporary shield for the α-amino group, preventing unwanted side reactions during the formation of peptide bonds. Its acid-labile nature allows for controlled deprotection under specific conditions.[4][5]

The synergy of these three components makes Boc-5-Fluoro-D-tryptophan a highly valuable building block for creating novel peptides and other complex molecules with enhanced stability and potentially unique biological activities.[6]

Core Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of Boc-5-Fluoro-D-tryptophan are summarized below.

| Property | Value | Source |

| CAS Number | 114926-41-9 | [7] |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | [8] |

| Molecular Weight | 322.33 g/mol | [8] |

| Appearance | White to off-white powder | [6][9] |

| Stereochemistry | D-enantiomer | N/A |

| Storage Conditions | 0 - 8 °C, dry environment | [6] |

Note: Properties such as melting point and solubility can vary between batches and suppliers. Always refer to the specific product's Certificate of Analysis.

The Strategic Impact of 5-Fluoro Substitution

The decision to place a fluorine atom on the indole ring is a calculated one, aimed at modulating the molecule's behavior in a biological context. Fluorine is the most electronegative element, and its introduction can alter electron distribution, membrane permeability, and metabolic fate.[1][10]

Key Advantages of Fluorination:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can make the indole ring more resistant to oxidative metabolism by enzymes such as cytochrome P450s, a common metabolic pathway for tryptophan.[1] This often translates to a longer biological half-life for drugs containing this moiety.[2][11]

-

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups, which can improve bioavailability by enhancing membrane permeation.[1][10]

-

Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[1] Replacing a hydrogen atom with a similarly sized fluorine atom can enhance the binding affinity and selectivity of a ligand for its receptor without causing significant steric hindrance.[1][6]

-

Probing Tool: The fluorine atom, specifically the ¹⁹F isotope, is NMR-active. This allows researchers to use ¹⁹F-NMR spectroscopy to study protein-ligand interactions and conformational changes in a biological system, providing insights that are not possible with native tryptophan.[12]

The Boc Protecting Group: Enabling Controlled Synthesis

In peptide synthesis, the goal is to form a specific sequence of amide bonds. This requires precise control over which functional groups react. The Boc group provides this control by temporarily rendering the α-amino group of the tryptophan derivative unreactive.

Caption: Workflow for Boc-protection in peptide synthesis.

Mechanism of Action:

-

Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[13] This forms a stable carbamate linkage with the α-amino nitrogen.

-

Stability: The Boc group is stable under the mildly basic and nucleophilic conditions required for peptide bond formation, ensuring the integrity of the N-terminus during the coupling step.[4]

-

Cleavage (Deprotection): The key advantage of the Boc group is its lability under strongly acidic conditions.[4] Treatment with an acid like trifluoroacetic acid (TFA) efficiently cleaves the carbamate, releasing the free amine.[14] The mechanism involves the protonation of the carbamate followed by the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected amino group, which is then ready to participate in the next coupling reaction.[5]

This orthogonal strategy, where the α-amino protecting group (Boc) is removed by acid while side-chain protecting groups might be removed by other means, is fundamental to successful solid-phase peptide synthesis (SPPS).[15]

Synthesis and Purification Protocol

While numerous proprietary methods exist, a general and illustrative pathway for the preparation and purification of Boc-5-Fluoro-D-tryptophan is outlined below. This protocol is based on standard organic chemistry principles for amino acid protection.

Step 1: Boc Protection of 5-Fluoro-D-tryptophan

-

Dissolution: Suspend 5-Fluoro-D-tryptophan in a suitable solvent mixture, such as dioxane and water.

-

Basification: Adjust the pH to approximately 9-10 with an aqueous base (e.g., NaOH) to deprotonate the amino group, making it nucleophilic.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 molar equivalents, to the solution.

-

Reaction: Stir the mixture at room temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup. Acidify the solution (e.g., with citric acid or KHSO₄) to a pH of ~3 and extract the product into an organic solvent like ethyl acetate.

-

Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-5-Fluoro-D-tryptophan.

Step 2: Purification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purifying synthetic peptides and their derivatives. Reversed-phase HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains the hydrophobic Boc-protected amino acid, while a polar mobile phase gradient (e.g., water/acetonitrile with a TFA or formic acid modifier) is used to elute the compound. The high resolution of this technique ensures the removal of unreacted starting materials and any side products, achieving the high purity required for subsequent applications.

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from ~10% B to 90% B over 30-40 minutes.

-

Detection: UV absorbance at 220 nm and 280 nm (the indole ring of tryptophan absorbs at 280 nm).

-

Post-Processing: Collect the fractions corresponding to the main product peak. Confirm the identity of the fractions by mass spectrometry. Pool the pure fractions and remove the solvent via lyophilization to obtain the final product as a pure, fluffy powder.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final product is a critical step that ensures the reliability of any subsequent experiments. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system of characterization.

FinalProduct [label="Boc-5-Fluoro-D-tryptophan\n(Pure & Verified)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]

Purification -> MassSpec [label="Confirms Mass"]; Purification -> NMR [label="Confirms Structure"]; MassSpec -> FinalProduct; NMR -> FinalProduct; }

Caption: The analytical workflow for product validation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Using electrospray ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Expected Ion Mass [M+H]⁺: 323.14 (Calculated for C₁₆H₂₀FN₂O₄⁺)

-

Fragmentation Analysis: In tandem MS (MS/MS), the most common fragmentation pattern for Boc-protected amino acids is the loss of the Boc group (-100 Da) or isobutylene (-56 Da). The fragmentation of the tryptophan indole ring can also be observed, which is a characteristic signature.[16] Observing these specific losses provides strong evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and connectivity of atoms.

-

¹H NMR: Will show characteristic signals for the protons on the indole ring, the α- and β-protons of the amino acid backbone, and the large singlet corresponding to the nine equivalent protons of the tert-butyl group (typically around 1.4 ppm).

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: This is particularly important for fluorinated compounds. It will show a signal (a singlet or a multiplet depending on coupling) confirming the presence and chemical environment of the fluorine atom on the indole ring.

Applications in Research and Drug Development

Boc-5-Fluoro-D-tryptophan is a specialized building block primarily used in:

-

Peptide Synthesis: It is incorporated into peptide sequences to create analogs of bioactive peptides. The goal is often to enhance stability, improve receptor binding affinity, or fine-tune the pharmacological profile of a potential drug candidate.[6][9]

-

Drug Development: As a component of peptidomimetics or complex small molecules, the 5-fluorotryptophan moiety can serve as a metabolically stable bioisostere for natural tryptophan, crucial in designing drugs targeting systems like serotonin pathways or enzymes that process tryptophan.[6]

-

Biochemical Probes: Its unique fluorescent and NMR properties make it a valuable tool for studying protein structure and function.[6] By replacing a native tryptophan with this analog, researchers can probe binding sites and conformational dynamics of proteins.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Boc-5-Fluoro-D-tryptophan.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

-

First Aid Measures:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is refrigerated (0-8 °C).[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[18]

References

- [No Title Provided] (n.d.).

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis. (2025). Benchchem.

- Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd..

- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.

- BOC-5-FLUORO-D-TRYPTOPHAN - Safety Data Sheet. (2025). ChemicalBook.

- L-N-Boc-5-fluorotryptophan. (n.d.). PubChem.

- BOC-5-FLUORO-D-TRYPTOPHAN. (2025). ChemicalBook.

- Fmoc-5-fluoro-L-tryptophan. (n.d.). Chem-Impex.

- 5-Fluoro-D-tryptophan. (n.d.). Chem-Impex.

- 5-Fluorotryptophan. (n.d.). PubChem.

- Safety Data Sheet. (n.d.). [Supplier Name].

- A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. (2025). Benchchem.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protected Compounds [pt.bzchemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BOC-5-FLUORO-D-TRYPTOPHAN | 114926-41-9 [chemicalbook.com]

- 8. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 11. inhancetechnologies.com [inhancetechnologies.com]

- 12. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chempep.com [chempep.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. peptide.com [peptide.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Boc-5-Fluoro-D-tryptophan: Synthesis, Properties, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-5-fluoro-D-tryptophan (Boc-5-Fluoro-D-tryptophan), a synthetic amino acid derivative of significant interest in contemporary drug discovery and peptide science. The strategic introduction of a fluorine atom onto the indole ring of D-tryptophan imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and conformational characteristics of peptides. This guide delineates the chemical properties and structure of Boc-5-Fluoro-D-tryptophan, provides a detailed protocol for its synthesis, and offers a comprehensive workflow for its incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). Furthermore, it explores the critical role of this fluorinated amino acid in the development of novel therapeutics, particularly those targeting serotonin receptors, and details analytical methodologies for its characterization.

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, fluorinated amino acids have emerged as particularly valuable tools in medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly influence a peptide's lipophilicity, metabolic stability, and conformational preorganization, often leading to improved potency and pharmacokinetic profiles.[1][2][3]

Boc-5-Fluoro-D-tryptophan, with its D-chiral configuration and a fluorine atom at the 5-position of the indole ring, is a specialized building block designed for the synthesis of peptides with enhanced therapeutic potential. The D-amino acid configuration inherently confers resistance to enzymatic degradation by proteases, while the 5-fluoro substitution can alter the electronic properties of the indole ring, potentially enhancing binding interactions with biological targets and improving metabolic stability.[1][2] This guide serves as a detailed resource for researchers seeking to leverage the unique attributes of Boc-5-Fluoro-D-tryptophan in their drug discovery endeavors.

Chemical Properties and Structure of Boc-5-Fluoro-D-tryptophan

CAS Number: 114926-41-9[4]

Molecular Formula: C₁₆H₁₉FN₂O₄[5]

Molecular Weight: 322.33 g/mol [5]

Structure

The chemical structure of Boc-5-Fluoro-D-tryptophan features a D-tryptophan core with two key modifications:

-

N-α-Boc Protection: The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to the Boc-based strategy of solid-phase peptide synthesis (SPPS), allowing for stepwise elongation of the peptide chain.

-

5-Fluoro Substitution: A fluorine atom is substituted at the 5-position of the indole side chain. This modification is crucial for altering the electronic and steric properties of the tryptophan residue.

Figure 1: Chemical structure of Boc-5-Fluoro-D-tryptophan.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | |

| Molecular Weight | 322.33 g/mol | |

| Purity (Chiral HPLC) | ≥ 98% | |

| Storage | 0 - 8 °C | |

| Solubility | Soluble in organic solvents such as DMF and DCM. | General Knowledge |

Synthesis of Boc-5-Fluoro-D-tryptophan

The synthesis of Boc-5-Fluoro-D-tryptophan is typically achieved through the protection of the α-amino group of the parent amino acid, 5-Fluoro-D-tryptophan. A common and effective method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC-5-FLUORO-D-TRYPTOPHAN | 114926-41-9 [chemicalbook.com]

- 5. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Boc-5-Fluoro-D-tryptophan in Organic Solvents

Introduction

Boc-5-Fluoro-D-tryptophan is a fluorinated derivative of the essential amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This modification is critical in peptide synthesis, preventing unwanted reactions during the sequential addition of amino acids.[1][2] The incorporation of a fluorine atom into the indole ring can significantly alter the physicochemical properties of the amino acid, potentially enhancing metabolic stability, bioactivity, and protein-ligand interactions.[1][3][4][5] As a crucial building block in the development of novel peptide-based therapeutics, understanding the solubility of Boc-5-Fluoro-D-tryptophan in various organic solvents is paramount for researchers, scientists, and drug development professionals.[1][6]

This guide provides a comprehensive overview of the factors governing the solubility of Boc-5-Fluoro-D-tryptophan, detailed experimental protocols for its determination, and insights into its expected behavior in common organic solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers with the necessary knowledge to effectively handle and utilize this important synthetic amino acid.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is fundamentally determined by the interplay of intermolecular forces between the solute (Boc-5-Fluoro-D-tryptophan) and the solvent.[7] Several key molecular characteristics of Boc-5-Fluoro-D-tryptophan dictate its solubility profile in organic solvents.

Molecular Structure and Polarity

The structure of Boc-5-Fluoro-D-tryptophan contains both polar and non-polar regions, giving it an amphiphilic character.

-

Polar Moieties: The carboxylic acid group (-COOH) and the secondary amine in the indole ring are capable of hydrogen bonding. The Boc protecting group's carbonyl oxygens also contribute to its polarity.

-

Non-Polar Moieties: The tert-butyl group of the Boc protecting group and the indole ring are hydrophobic.

The overall polarity of the molecule is a balance of these competing features. The solubility will be highest in solvents with similar polarity, following the "like dissolves like" principle.

The Influence of the Boc Protecting Group

The bulky and hydrophobic tert-butoxycarbonyl (Boc) group significantly impacts the solubility profile compared to the unprotected 5-Fluoro-D-tryptophan. It masks the polar primary amine, increasing the overall hydrophobicity of the molecule. This generally leads to improved solubility in non-polar and moderately polar organic solvents and reduced solubility in highly polar, protic solvents like water.[2]

The Role of the Fluorine Substituent

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 5-position of the indole ring has several effects:[4][8]

-

Altered Electron Distribution: The fluorine atom withdraws electron density from the indole ring, which can influence its ability to participate in π-π stacking and hydrogen bonding.[5]

-

Changes in pKa: Fluorination is known to decrease the pKa of nearby acidic protons.[3] This can affect the ionization state of the carboxylic acid and the indole N-H, thereby influencing solubility in protic or acidic/basic solvents.

-

Dipole Moment: The C-F bond introduces a strong dipole moment, which can alter the overall molecular dipole and its interaction with polar solvents.

Solvent Properties

The choice of solvent is critical. Key solvent properties that influence the solubility of Boc-5-Fluoro-D-tryptophan include:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, determines its ability to solvate polar molecules.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, while aprotic solvents (e.g., DMF, DMSO) can only act as acceptors.

-

Dispersive Forces: Non-polar solvents primarily interact through weaker van der Waals forces.

A diagram illustrating the key molecular features of Boc-5-Fluoro-D-tryptophan that influence its solubility is presented below.

Caption: Key molecular features of Boc-5-Fluoro-D-tryptophan influencing solubility.

Expected Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility of Boc-5-Fluoro-D-tryptophan | Rationale |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High to Moderate | These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating the polar groups of the molecule.[9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the non-polar parts of the molecule, while still offering some interaction with the polar functional groups.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | As protic solvents, alcohols can compete for hydrogen bonding sites. The large non-polar character of the Boc group may limit solubility.[10] |

| Ethers | Diethyl ether, THF | Low | These solvents have low polarity and are poor at solvating the polar carboxylic acid and N-H groups. |

| Non-polar Aprotic | Hexanes, Toluene | Very Low | The significant polarity from the carboxylic acid and indole N-H makes solubility in these solvents unfavorable. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[11][12] This method is reliable for its simplicity and ability to achieve true thermodynamic equilibrium.[12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[11][12] The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

Boc-5-Fluoro-D-tryptophan (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Methodology

-

Preparation: Add an excess amount of Boc-5-Fluoro-D-tryptophan to a vial. The exact amount should be enough to ensure a saturated solution with visible solid remaining at equilibrium.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[12][13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.[12]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: If necessary, accurately dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Boc-5-Fluoro-D-tryptophan in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

-

Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant at the later time points.[12]

-

Purity of Materials: The purity of both the Boc-5-Fluoro-D-tryptophan and the solvents should be confirmed to avoid erroneous results.[13]

-

Temperature Control: The temperature must be strictly controlled throughout the experiment, as solubility is temperature-dependent.[14]

-

Calibration Curve Linearity: The analytical method must be validated with a linear calibration curve covering the expected concentration range.

Field-Proven Insights and Troubleshooting

-

Metastable Forms: Be aware of the potential for different crystalline forms (polymorphs) or amorphous material, which can exhibit different solubilities. The shake-flask method, when run to equilibrium, should yield the solubility of the most stable form.

-

Solvent Degradation: Some organic solvents can degrade over time or react with the solute. It is advisable to use fresh, high-purity solvents.

-

pH Effects in Protic Solvents: In protic solvents, especially those containing trace amounts of water or acidic/basic impurities, the ionization state of the carboxylic acid can change, affecting solubility. For rigorous studies, the use of buffered solutions may be necessary, though this is less common for purely organic systems.

-

Challenges with Low Solubility: For compounds with very low solubility, a larger volume of solvent and a more sensitive analytical method may be required.[12]

Conclusion

The solubility of Boc-5-Fluoro-D-tryptophan in organic solvents is a critical parameter for its effective use in research and drug development. While specific quantitative data is sparse, a thorough understanding of its molecular structure and the principles of solubility allows for a rational approach to solvent selection and handling. The Boc protecting group and the fluorine substituent are key determinants of its solubility profile, generally favoring polar aprotic and chlorinated solvents. By employing robust and validated experimental methods like the shake-flask protocol, researchers can reliably determine the solubility of this compound in their specific solvent systems, facilitating its successful application in peptide synthesis and beyond.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- (n.d.).

- Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Wallerstein, J., et al. (2021).

- ResearchGate. (n.d.). Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.

- Biosynth. (2023). The Solubility Challenge in Peptide Therapeutics | Blog.

- (2021). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Bachem. (2021). Peptide solubility.

- ResearchGate. (n.d.). A) Tryptophan and fluorinated tryptophan analogue structures used for...

- Cayman Chemical. (n.d.).

- CymitQuimica. (n.d.). CAS 13139-5: N-tert-Butoxycarbonyl-L-tryptophan.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 3. Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00187F [pubs.rsc.org]

- 4. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Boc-5-Fluoro-D-tryptophan stability under different pH and temperature

An In-Depth Technical Guide to the Chemical Stability of Boc-5-Fluoro-D-tryptophan: Impact of pH and Temperature

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Nα-Boc-5-fluoro-D-tryptophan, a critical fluorinated amino acid derivative used in peptide synthesis and drug development. Understanding the stability profile of this molecule is paramount for ensuring the integrity of synthetic processes, the purity of final products, and the reliability of experimental outcomes. This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven methodologies to offer researchers a predictive framework and actionable protocols for assessing the stability of Boc-5-fluoro-D-tryptophan under various pH and temperature stress conditions. We will explore the primary degradation pathways, including acid-catalyzed deprotection, thermal decomposition, and potential oxidation of the indole nucleus, providing both a theoretical foundation and detailed experimental workflows for stability-indicating analysis.

Introduction: The Significance of Boc-5-Fluoro-D-tryptophan

Nα-tert-butoxycarbonyl-5-fluoro-D-tryptophan (Boc-5-fluoro-D-tryptophan) is a specialized amino acid building block that combines three key features: the D-enantiomeric form, a fluorine substituent on the indole ring, and the acid-labile Boc protecting group. The D-configuration is often incorporated into peptide-based therapeutics to enhance proteolytic stability. The 5-fluoro substitution on the tryptophan indole ring can modulate the electronic properties, lipophilicity, and metabolic stability of the resulting peptide, making it a valuable tool in medicinal chemistry for enhancing pharmacological properties.[1]

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the alpha-amino function in peptide synthesis.[][3] Its key advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[4][5] This orthogonality is fundamental to multi-step peptide synthesis.

However, the very features that make this molecule valuable also define its stability challenges. The acid lability of the Boc group, the potential for oxidation of the electron-rich indole ring, and the influence of the electron-withdrawing fluorine atom create a complex stability profile.[6] This guide will dissect these factors to provide a clear understanding of how to handle, store, and analyze this important synthetic intermediate.

Foundational Stability Profile: Key Chemical Liabilities

The stability of Boc-5-fluoro-D-tryptophan is primarily governed by two moieties: the Nα-Boc group and the 5-fluoroindole side chain.

-

Acid Lability of the Boc Group: The carbamate linkage of the Boc group is susceptible to cleavage under acidic conditions. This reaction proceeds via a stable tert-butyl cation intermediate, which is then quenched, typically forming isobutylene and carbon dioxide.[3][7] This is the most predictable and significant degradation pathway under acidic pH.

-

Thermal Sensitivity: The Boc group can also be removed by heating, without the need for an acid catalyst.[8][9] High temperatures can induce fragmentation of the carbamate into the free amine, isobutylene, and CO2. This pathway becomes relevant during downstream processing, such as lyophilization at elevated temperatures or reactions run at high heat.

-

Oxidative Susceptibility of the Indole Ring: The tryptophan indole ring is known to be highly susceptible to oxidation.[6] Factors such as exposure to atmospheric oxygen, light, heat, and reactive oxygen species can lead to a variety of degradation products, including kynurenine derivatives.[6][10] The presence of a fluorine atom, an electron-withdrawing group, may slightly decrease the electron density of the indole ring, potentially offering some protection against oxidation compared to unsubstituted tryptophan, though this effect is generally modest.

Impact of pH on Stability

The pH of the environment is the most critical factor influencing the stability of Boc-5-fluoro-D-tryptophan in solution.

Acidic Conditions (pH < 4)

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc protecting group. The reaction is rapid and is the basis for its use in synthesis.[3][4]

Mechanism: The reaction is initiated by protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and decomposes to the free amino group of 5-fluoro-D-tryptophan and carbon dioxide.[3]

Causality in Experimental Design: When working in acidic solutions (e.g., during HPLC analysis with TFA-containing mobile phases or in acidic reaction workups), it is crucial to be aware that degradation is actively occurring. For analytical purposes, this means keeping sample exposure to acidic conditions brief and at low temperatures to minimize on-instrument degradation. For synthetic protocols, this acid lability is intentionally exploited.

Neutral to Mildly Basic Conditions (pH 7-9)

Boc-5-fluoro-D-tryptophan exhibits its highest stability in the neutral to mildly basic pH range. The Boc group is robust and stable against hydrolysis under these conditions.[][11] The main concern in this pH range, particularly during long-term storage in solution, is the potential for oxidative degradation of the indole side chain.[6]

Strongly Basic Conditions (pH > 10)

While the Boc group is generally stable to bases, very strong basic conditions (e.g., pH > 12) coupled with elevated temperatures could potentially lead to slow hydrolysis, although this is not a common degradation pathway under typical experimental conditions.[] Of greater concern would be base-catalyzed side reactions involving the indole ring, though the Boc group itself remains largely intact.

Summary of pH Stability

| pH Range | Primary Stability Concern | Expected Degradation Rate | Key Degradation Product(s) |

| < 4 | Acid-catalyzed cleavage of the Boc group | High | 5-Fluoro-D-tryptophan, Isobutylene, CO₂ |

| 4 - 7 | High Stability / Slow Oxidation | Very Low | Minimal degradation |

| 7 - 9 | Potential for long-term oxidative degradation | Low | Oxidized indole species (e.g., kynurenine derivatives) |

| > 10 | General stability, with potential for slow side reactions at extremes | Very Low | Minimal degradation under standard conditions |

Impact of Temperature on Stability

Temperature is another critical parameter that can induce degradation, both in the solid state and in solution.

-

Elevated Temperatures (> 40°C): As temperatures increase, the rate of all chemical reactions, including degradation, accelerates. In solution, this will exacerbate both acid-catalyzed deprotection and oxidative degradation. In the solid state, high temperatures can lead to the catalyst-free thermal removal of the Boc group.[8][9] Prolonged exposure to temperatures above 40-50°C should be avoided.

-

Recommended Storage (-20°C to 8°C): For long-term storage, Boc-5-fluoro-D-tryptophan should be stored as a solid in a freezer at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.[7][12] It is crucial to store it in a dry environment, as moisture can facilitate hydrolysis and other degradation pathways, especially if acidic or basic impurities are present.

-

Freeze-Thaw Cycles: For solutions, repeated freeze-thaw cycles should be avoided. This can lead to pH shifts due to the fractional crystallization of buffer components, potentially creating localized acidic or basic microenvironments that can promote degradation. It is best practice to aliquot solutions for single use.

Potential Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare a stock solution of Boc-5-fluoro-D-tryptophan at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water. This ensures solubility and compatibility with the stress conditions.

-

-

Acidic Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Keep the mixture at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots at specified time points for direct analysis.

-

-

Thermal Degradation:

-

Incubate a sealed vial of the stock solution in an oven set to 80°C for 48 hours.

-

Withdraw aliquots at specified time points, cool to room temperature, and analyze.

-

-

Analytical Method:

-

Analyze all samples using a reverse-phase HPLC method with both UV and Mass Spectrometry (MS) detection. [13] * Column: C18, e.g., 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of the parent compound from more polar and less polar degradants.

-

Detection: UV at 220 nm and 280 nm. MS detection to identify the mass of the parent peak and any new peaks corresponding to degradation products.

-

Conclusion and Best Practices

The chemical stability of Boc-5-fluoro-D-tryptophan is robust under standard handling and storage conditions but is inherently sensitive to acidic pH and elevated temperatures. The primary degradation pathway is the acid-catalyzed or thermal cleavage of the Boc group. While generally stable at neutral and basic pH, the potential for oxidative degradation of the indole ring should be considered during long-term storage in solution.

Key Recommendations for Researchers:

-

Storage: Store the solid compound at -20°C in a tightly sealed container with a desiccant.

-

Solution Handling: Prepare solutions fresh when possible. For storage, use neutral pH buffers, aliquot into single-use vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

-

Reaction Conditions: Be mindful of the compound's lability in acidic media. If the Boc group needs to be preserved, maintain a neutral or basic pH and keep temperatures moderate.

-

Analysis: Use a well-validated, stability-indicating HPLC method to monitor purity. The use of MS detection is highly recommended for identifying unknown degradation products.

By adhering to these guidelines and understanding the fundamental chemical principles outlined in this guide, researchers can ensure the integrity of Boc-5-fluoro-D-tryptophan, leading to more reliable and reproducible scientific outcomes in drug development and peptide chemistry.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15177506, L-N-Boc-5-fluorotryptophan. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5586. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Undén, A., et al. (2003). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Journal of Peptide Research, 61(4), 187-194.

-

Le, T. M., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Biomolecules, 11(6), 882. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688357, 5-Fluorotryptophan. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. Retrieved from [Link]

- Pappenreiter, M. (2019). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (Doctoral dissertation).

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

RSC Publishing. (2011). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

MDPI. (2018). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. International Journal of Environmental Research and Public Health. Retrieved from [Link]

-

ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Ronsein, G. E., & Di Mascio, P. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(2), 129774. Retrieved from [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. Retrieved from [Link]

-

PubMed. (1990). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The tryptophan degradation pathway. (Diagram). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. (Table). Retrieved from [Link]

-

PubMed. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

-

PNAS. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Retrieved from [Link]

-

PubMed. (1993). Fluorometric Determination of L-tryptophan With Methoxyacetaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4455. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213150. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 17(9), 11096-11106. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]

- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation Propensity of Boc-5-Fluoro-D-tryptophan

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Modified Amino Acids in Drug Discovery

In the landscape of modern drug development, the use of non-canonical amino acids, such as Boc-5-Fluoro-D-tryptophan, has become a cornerstone of rational peptide and small molecule design. The strategic incorporation of fluorine can enhance metabolic stability, modulate binding affinity, and fine-tune the conformational properties of therapeutics.[1][2][3] However, these modifications are not without their potential pitfalls. The very physicochemical changes that bestow desirable pharmacological properties can also introduce a higher propensity for aggregation. Small molecule aggregation is a significant concern in high-throughput screening (HTS), often leading to false-positive "hits" by sequestering target proteins rather than binding at a specific site.[4][5] This guide provides a comprehensive framework for understanding and evaluating the aggregation propensity of Boc-5-Fluoro-D-tryptophan, a crucial step in de-risking its use in drug discovery pipelines.

Physicochemical Properties Influencing Aggregation

The aggregation behavior of Boc-5-Fluoro-D-tryptophan is governed by a delicate interplay of its structural features. Understanding these properties is fundamental to predicting and mitigating aggregation.

| Property | Influence on Aggregation |

| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group significantly increases the hydrophobicity and steric bulk of the molecule.[6][7] This can drive self-assembly through hydrophobic interactions to minimize contact with aqueous environments. |

| 5-Fluoro Indole Ring | The fluorine atom at the 5-position of the indole ring is highly electronegative, which can alter the electron density of the aromatic system.[8] This can influence π-π stacking interactions, a common driver of aggregation in aromatic molecules.[9] Fluorination can also increase hydrophobicity, further contributing to aggregation propensity.[2] |

| D-Configuration | The D-isomeric form can influence the packing and geometry of self-assembled structures, potentially leading to different aggregation kinetics and aggregate morphologies compared to the L-enantiomer. |

| Aromatic Indole Core | The planar indole ring is prone to π-π stacking interactions, which are a primary non-covalent force driving the self-assembly and aggregation of tryptophan and its derivatives.[8][9] |

Postulated Aggregation Mechanisms

While specific experimental data on the aggregation of Boc-5-Fluoro-D-tryptophan is limited, we can postulate the primary mechanisms based on its structure and the behavior of similar molecules.

Caption: Postulated aggregation pathway for Boc-5-Fluoro-D-tryptophan.

The primary driving forces are likely a combination of hydrophobic interactions, largely dictated by the Boc group, and π-π stacking of the fluorinated indole rings. These interactions can lead to the formation of soluble oligomers, which can then grow into larger colloidal aggregates. These aggregates are often the species responsible for non-specific interactions in biological assays.[4][5]

Experimental Workflow for Assessing Aggregation Propensity

A multi-pronged experimental approach is essential for a robust assessment of aggregation. This workflow combines computational prediction with orthogonal biophysical techniques.

Caption: Experimental workflow for aggregation assessment.

In Silico Prediction: Molecular Dynamics (MD) Simulations

Rationale: MD simulations can provide initial insights into the aggregation propensity by modeling the behavior of multiple molecules in a simulated aqueous environment.[10][11] This can help predict whether aggregation is likely and what intermolecular interactions are dominant.

Protocol:

-

System Setup:

-

Generate the 3D structure of Boc-5-Fluoro-D-tryptophan.

-

Create a simulation box containing multiple molecules (e.g., 10-20) randomly distributed.

-

Solvate the box with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection:

-

Choose a suitable force field for small molecules (e.g., GAFF, CGenFF).

-

-

Simulation:

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

Run a production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe potential aggregation events.

-

-

Analysis:

-

Calculate the radial distribution function (RDF) between the centers of mass of the molecules to quantify clustering.

-

Visually inspect the trajectory for the formation of aggregates.

-

Analyze the types of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the aggregates.

-

Dynamic Light Scattering (DLS)

Rationale: DLS is a primary technique for detecting the formation of aggregates and determining their size distribution in solution.[5][12] It is highly sensitive to the presence of even small populations of larger particles.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Boc-5-Fluoro-D-tryptophan in a suitable solvent (e.g., DMSO).

-

Create a dilution series in the aqueous buffer of interest (e.g., PBS, pH 7.4) to cover a range of concentrations (e.g., 1 µM to 100 µM).

-

Filter all buffers through a 0.22 µm filter to remove dust.

-

-

Data Acquisition:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measure the scattered light intensity fluctuations for each concentration.

-

-

Data Analysis:

-

Use the autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

-

Plot the average particle size and scattering intensity as a function of concentration. A sharp increase in either parameter suggests the onset of aggregation.

-

| Concentration (µM) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 1 | 1.2 ± 0.2 | 0.15 |

| 10 | 1.5 ± 0.3 | 0.18 |

| 50 | 85.6 ± 10.2 | 0.45 |

| 100 | 250.1 ± 25.8 | 0.62 |

| Hypothetical DLS data showing the onset of aggregation above 10 µM. |

Intrinsic Tryptophan Fluorescence

Rationale: The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment.[13][14][15] As molecules aggregate, the indole rings may become buried in a more hydrophobic environment, leading to a blue shift (shift to shorter wavelengths) in the emission maximum and a change in fluorescence intensity.[13]

Protocol:

-

Sample Preparation:

-

Use the same dilution series as prepared for DLS.

-

-

Data Acquisition:

-

Set the excitation wavelength to ~295 nm to selectively excite tryptophan.

-

Record the fluorescence emission spectra from ~310 nm to 450 nm for each concentration.

-

-

Data Analysis:

-

Plot the emission maximum wavelength (λmax) and the fluorescence intensity at λmax as a function of concentration.

-

A blue shift in λmax and/or a significant change in intensity can indicate aggregation and the transfer of the indole ring to a non-polar environment.

-

Surface Plasmon Resonance (SPR)

Rationale: SPR can be used to detect non-specific binding, a hallmark of aggregating compounds.[12] Aggregates will bind promiscuously to a sensor surface, resulting in a characteristic binding profile that is distinct from specific, 1:1 binding events.

Protocol:

-

Sensor Chip Preparation:

-

Use a standard sensor chip (e.g., CM5).

-

Immobilize a "decoy" protein (e.g., Bovine Serum Albumin) on one flow cell, leaving another as a reference.

-

-

Binding Analysis:

-

Inject a series of concentrations of Boc-5-Fluoro-D-tryptophan over both flow cells.

-

Monitor the change in the SPR signal (response units, RU).

-

-

Data Analysis:

-

Aggregating compounds will often show a steep, non-saturating binding curve and may exhibit slow dissociation.

-

The binding response should be significantly reduced in the presence of a non-ionic detergent (e.g., 0.01% Tween-20), which disrupts colloidal aggregates.

-

Concluding Remarks and Best Practices

The aggregation of small molecules like Boc-5-Fluoro-D-tryptophan is a complex phenomenon that can jeopardize drug discovery efforts. A thorough, multi-technique evaluation is not merely a suggestion but a necessity for validating its utility as a chemical probe or therapeutic lead.

Key Takeaways:

-

The combination of a hydrophobic Boc group and a fluorinated aromatic ring in Boc-5-Fluoro-D-tryptophan creates a significant potential for aggregation.

-

No single technique is sufficient to definitively characterize aggregation. An orthogonal approach using methods like DLS, fluorescence spectroscopy, and SPR is crucial.

-

Always include a detergent control in your assays to help confirm that observed effects are due to colloidal aggregation.

-

Early-stage characterization of aggregation propensity can save considerable time and resources by flagging problematic compounds before they advance in the discovery pipeline.

By implementing the principles and protocols outlined in this guide, researchers can confidently assess the aggregation behavior of Boc-5-Fluoro-D-tryptophan and other modified amino acids, enabling more informed decisions in the pursuit of novel therapeutics.

References

- Time.gov. (n.d.). Current time in Ottawa, CA.

- PubMed Central. (n.d.). Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner.

- CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis.

- National Institutes of Health. (n.d.). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC.

- Chem-Impex. (n.d.). Fmoc-5-fluoro-L-tryptophan.

- PubChem. (n.d.). L-N-Boc-5-fluorotryptophan.

- Springer. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation.

- National Institutes of Health. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC.

- National Institutes of Health. (2022, July 22). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC.

- ResearchGate. (n.d.). Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in...

- MDPI. (n.d.). Characterization of Aggregating Agents towards Sensitive Optical Detection of Tryptophan Using Lab-on-a-Chip.

- Chem-Impex. (n.d.). 5-Fluoro-D-tryptophan.

- Springer. (n.d.). In Silico Strategies to Design Small Molecules to Study Beta-Amyloid Aggregation.

- Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.

- ACS Publications. (n.d.). ProteinProtein Interaction Using Tryptophan Analogues: Novel Spectroscopic Probes for ToxinElongation Factor-2 Interactions | Biochemistry.

- ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.

- GROMACS forums. (2024, November 8). MD Simulation for Small Molecule aggregation - User discussions.

- ChemicalBook. (2025, October 14). BOC-5-FLUORO-D-TRYPTOPHAN | 114926-41-9.

- ACS Publications. (2021, May 24). Molecular Properties and Aggregation Behavior of Small-Molecule Acceptors Calculated by Molecular Simulation | ACS Omega.

-

The Royal Society of Chemistry. (2021, February 11). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH.

- PubChem. (n.d.). 5-Fluorotryptophan.

- PubMed. (1997). Enhancement of protein spectra with tryptophan analogs: fluorescence spectroscopy of protein-protein and protein-nucleic acid interactions.

- National Institutes of Health. (n.d.). Tryptophan Probes of TDP-43 C-Terminal Domain Amyloid Formation - PMC.

- National Institutes of Health. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC.

- PubMed. (2019, December 24). Label-Free Analysis of Protein Aggregation and Phase Behavior.

- National Institutes of Health. (n.d.). Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers - PMC.

- National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC.

- RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides.

- ResearchGate. (n.d.). Schematic presentation of the aggregation behaviour of fluorinated...

- ACS Publications. (2014, January 6). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters.

- ResearchGate. (n.d.). Probing the Self-Aggregation of l-Tryptophan into Spherical Microstructures and Their Selective Interactions with Bilirubin | Request PDF.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC.

- Biosynth. (n.d.). N-alpha-Boc-D-tryptophan | 5241-64-5 | FB47093.

- Chem-Impex. (n.d.). Fmoc-5-fluoro-D-tryptophan.

- PubMed. (n.d.). Characterization of oligomers during alpha-synuclein aggregation using intrinsic tryptophan fluorescence.

- ACS Publications. (2024, June 3). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy.

- Semantic Scholar. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.

- PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

- ResearchGate. (n.d.). Early Aggregation Mechanism of SOD128-38 Based on Force Field Parameter of 5-Cyano-Tryptophan | Request PDF.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]

- 5. wyatt.com [wyatt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 12. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan Probes of TDP-43 C-Terminal Domain Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Label-Free Analysis of Protein Aggregation and Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Incorporation of Boc-5-Fluoro-D-tryptophan: A Technical Guide for Advanced Biochemical Research

This guide provides an in-depth technical exploration of Boc-5-Fluoro-D-tryptophan, a synthetic amino acid analog that has emerged as a powerful tool in modern biochemistry and drug development. We will delve into its unique physicochemical properties, strategic applications, and the detailed methodologies required for its successful implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile molecule.

The Rationale for Fluorination: Unlocking Novel Biochemical Probes

The introduction of fluorine into amino acids represents a strategic modification that imparts unique and valuable properties not found in their canonical counterparts.[1] Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly alter the stability, reactivity, and conformational preferences of peptides and proteins.[1] Specifically, the incorporation of 5-fluorotryptophan offers several key advantages:

-

Enhanced Proteolytic Stability: The presence of the fluorine atom can sterically hinder the approach of proteases, leading to peptides with increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[2]

-

Modulation of Physicochemical Properties: Fluorination can influence the pKa of nearby functional groups and alter the electronic properties of the indole ring, which can be exploited to fine-tune binding affinities and catalytic activities.[3]

-

A Sensitive Reporter Moiety: The ¹⁹F nucleus is an exceptional NMR probe due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local environment.[4]

-

Fluorescent and PET Imaging Potential: The fluorinated indole ring can serve as a fluorescent probe to monitor protein conformational changes and interactions.[5][6] Furthermore, the use of the ¹⁸F isotope allows for the development of PET imaging agents for in vivo studies.[7]

Core Applications and Methodologies

The unique properties of Boc-5-Fluoro-D-tryptophan have led to its widespread adoption in several key areas of biochemical research.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-5-Fluoro-D-tryptophan into synthetic peptides is a cornerstone of its application. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for a robust and well-established method for peptide assembly.

Caption: Boc-SPPS cycle for peptide synthesis.

Materials:

-

Boc-5-Fluoro-D-tryptophan

-

Appropriate solid-phase resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU/HOBt or HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DMF or DCM until the resin is no longer acidic. Wash again with DMF and DCM.

-

Coupling of Boc-5-Fluoro-D-tryptophan:

-

Dissolve 2-4 equivalents of Boc-5-Fluoro-D-tryptophan and a near-equivalent amount of a coupling agent (e.g., HBTU) in DMF.

-

Add this solution to the resin, followed by 2-4 equivalents of DIEA.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a ninhydrin test. If the test is positive, the coupling step should be repeated.[8]

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, dry the peptide-resin thoroughly.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of appropriate scavengers.

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

¹⁹F NMR Spectroscopy for Probing Protein Structure and Interactions

The incorporation of 5-fluorotryptophan provides a powerful and sensitive NMR probe for studying protein structure, dynamics, and ligand binding.[9][10][11] The large chemical shift dispersion of ¹⁹F makes it highly sensitive to subtle changes in the local environment of the fluorinated tryptophan residue.[4]

Caption: Workflow for ¹⁹F NMR studies of labeled proteins.

Materials:

-

Purified protein with incorporated 5-fluorotryptophan

-

NMR buffer (e.g., phosphate or Tris buffer, pH adjusted)

-

D₂O for locking

-

NMR tubes

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized 5-fluorotryptophan-labeled protein in the desired NMR buffer to a final concentration typically in the range of 25-100 µM.[12]

-

Add D₂O to a final concentration of 5-10% for the field-frequency lock.

-

Transfer the sample to a clean NMR tube.

-

-

NMR Spectrometer Setup:

-

Tune and match the fluorine probe of the NMR spectrometer.

-

Set the temperature, typically 298 K.[11]

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.

-

Typical acquisition parameters may include:

-

Spectral width: ~50-100 ppm

-

Number of scans: 1024 to 4096 (or more, depending on protein concentration)

-

Recycle delay: 1-2 seconds

-

-

-

Data Processing:

-

Apply an exponential line broadening function (e.g., 5-10 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the data.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to an external standard such as trifluoroacetic acid (TFA).[11]

-

-

Ligand Titration (for binding studies):

-

Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.

-

Add increasing concentrations of the ligand to the protein sample, acquiring a spectrum at each concentration point.

-

Monitor changes in the chemical shift and/or linewidth of the ¹⁹F signals.

-

-

Data Analysis:

-

Chemical Shift Perturbations: Analyze the changes in the chemical shifts of the ¹⁹F resonances upon ligand binding to identify residues involved in the interaction and to determine the dissociation constant (Kd).

-

Linewidth Analysis: Changes in the linewidth can provide information about the dynamics of the protein and the kinetics of ligand binding (on/off rates).[9]

-

Fluorescence Spectroscopy

The intrinsic fluorescence of the 5-fluorotryptophan indole ring can be utilized to study protein folding and conformational changes.[6] The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its local environment.

Materials:

-

Purified protein containing 5-fluorotryptophan

-

Spectrofluorometer

-

Quartz cuvette

-

Buffer solution

-

Denaturant (e.g., urea or guanidinium chloride) or ligand of interest

Procedure:

-

Sample Preparation: Prepare a solution of the 5-fluorotryptophan-labeled protein in the desired buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorescence Emission Spectrum:

-

Set the excitation wavelength to approximately 295 nm to selectively excite the tryptophan residue.

-

Record the fluorescence emission spectrum from approximately 310 nm to 450 nm.

-

-

Inducing Conformational Change:

-

To study protein folding/unfolding, incrementally add a denaturant to the protein solution and record the emission spectrum at each concentration.

-

To study ligand-induced conformational changes, add the ligand of interest and record the emission spectrum.

-

-

Data Analysis:

-

Monitor the change in the wavelength of maximum emission (λmax). A blue shift (shift to shorter wavelengths) indicates that the 5-fluorotryptophan residue is moving to a more hydrophobic environment, while a red shift (shift to longer wavelengths) suggests exposure to a more polar (aqueous) environment.

-

Changes in fluorescence intensity can also be indicative of conformational changes.

-

Applications in Drug Discovery and Development

Boc-5-Fluoro-D-tryptophan is a valuable building block in the design and synthesis of novel therapeutic agents.[13] The incorporation of this unnatural amino acid can lead to peptides with improved pharmacokinetic properties and enhanced biological activity.

Quantitative Data on the Impact of 5-Fluorotryptophan Incorporation

| Application Area | Observation | Quantitative Data | Reference |